Cas no 92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride)

4-(4-fluorophenyl)methylpiperidine hydrochloride structure
92822-03-2 structure
Product name:4-(4-fluorophenyl)methylpiperidine hydrochloride
CAS No:92822-03-2
MF:C12H17ClFN
MW:229.721485853195
MDL:MFCD03840140
CID:858992
PubChem ID:17039492

4-(4-fluorophenyl)methylpiperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
    • 4-(4-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE
    • 4-(4-Fluorobenzyl)piperidine HCl
    • Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride (9CI)
    • 4-(p-Fluorobenzyl)piperidine hydrochloride
    • 92822-03-2
    • 4-(4-Fluorobenzyl)piperidine hydrochloride, AldrichCPR
    • 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE Salt
    • CHEMBL1204355
    • 4-(4-fluorophenylmethyl)piperidine HCl salt
    • PD181765
    • DB-014359
    • DB-106003
    • 4-(4-Fluorobenzyl)piperidineHydrochloride
    • DL-0726
    • AKOS015891419
    • A1-50279
    • AR1826
    • 193357-52-7
    • 4-(4-fluorobenzyl)-piperidine hydrochloride
    • CS-0045397
    • F9995-3600
    • OJKWWANXBGLGQN-UHFFFAOYSA-N
    • 4-(4'-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
    • 4-[(4-fluorophenyl)methyl]piperidine;hydrochloride
    • DTXSID30588780
    • EN300-1215324
    • 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
    • SY046053
    • Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride
    • 4-[(4-fluorophenyl)methyl]piperidine Hydrochloride
    • AB16392
    • C12H17ClFN
    • SCHEMBL4247331
    • MFCD03840140
    • 4-(4-fluorophenyl)methylpiperidine hydrochloride
    • MDL: MFCD03840140
    • Inchi: 1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
    • InChI Key: OJKWWANXBGLGQN-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC(CC2CCNCC2)=CC=1

Computed Properties

  • Exact Mass: 229.10300
  • Monoisotopic Mass: 229.1033554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 3.49860

4-(4-fluorophenyl)methylpiperidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1215324-1.0g
4-[(4-fluorophenyl)methyl]piperidine hydrochloride
92822-03-2 95%
1g
$145.0 2023-05-01
SHENG KE LU SI SHENG WU JI SHU
sc-289513-1g
4-(4-Fluoro-benzyl)-piperidine hydrochloride,
92822-03-2
1g
¥737.00 2023-09-05
TRC
F247706-100mg
4-[(4-Fluorophenyl)methyl]piperidine Hydrochloride
92822-03-2
100mg
$ 50.00 2022-06-05
Life Chemicals
F9995-3600-0.5g
4-[(4-fluorophenyl)methyl]piperidine hydrochloride
92822-03-2 95%+
0.5g
$30.0 2023-09-05
Life Chemicals
F9995-3600-1g
4-[(4-fluorophenyl)methyl]piperidine hydrochloride
92822-03-2 95%+
1g
$32.0 2023-09-05
Life Chemicals
F9995-3600-5g
4-[(4-fluorophenyl)methyl]piperidine hydrochloride
92822-03-2 95%+
5g
$96.0 2023-09-05
Enamine
EN300-1215324-2.5g
4-[(4-fluorophenyl)methyl]piperidine hydrochloride
92822-03-2 95%
2.5g
$287.0 2023-05-01
abcr
AB216374-1 g
4-(4-Fluorobenzyl)piperidine hydrochloride; 95%
92822-03-2
1g
€101.10 2023-02-05
abcr
AB216374-25 g
4-(4-Fluorobenzyl)piperidine hydrochloride; 95%
92822-03-2
25g
€640.00 2023-02-05
Chemenu
CM120296-10g
4-(4-Fluorobenzyl)piperidine Hydrochloride
92822-03-2 95%
10g
$199 2021-08-06

4-(4-fluorophenyl)methylpiperidine hydrochloride Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  overnight, rt
Reference
Preparation of azaheterocyclic compounds for treating fibrosis diseases
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, 25 °C
Reference
Synthesis method of nitrogen-containing heterocyclic compounds and intermediates obtaining by photochemical reaction
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Reference
Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid ,  Sulfuric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  10 bar, 30 °C; 10 bar, 60 °C
Reference
Convenient, benign and scalable synthesis of 2- and 4-substituted benzylpiperidines
Agai, Bela; Proszenyak, Agnes; Tarkanyi, Gabor; Vida, Laszlo; Faigl, Ferenc, European Journal of Organic Chemistry, 2004, (17), 3623-3632

Synthetic Circuit 5

Reaction Conditions
Reference
N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Preparation of aroylpiperidines and -piperazines as inhibitors of p38 kinase.
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
Reference
Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Preparation of heterocyclic piperidines as modulators of chemokine receptor activity
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Preparation of 5-[4-benzylpiperidinyl(piperazinyl)]-indolecarboxamides as inhibitors of p38 kinase
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Preparation of imidazolylbenzene compounds and use thereof as medicines
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Carboxamides
, European Patent Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Cuprous cyanide ,  Magnesium Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Dichloromethane
1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.7 Reagents: Hydrochloric acid Solvents: Acetic acid
1.8 Solvents: Water
1.9 Solvents: Diethyl ether
1.10 Reagents: Potassium hydroxide
1.11 Solvents: Diethyl ether
1.12 Reagents: Hydrochloric acid
Reference
Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonists
Pabel, Jorg; Hofner, Georg; Wanner, Klaus Th., Bioorganic & Medicinal Chemistry Letters, 2000, 10(12), 1377-1380

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 60 psi, rt
Reference
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist
Zhou, Zhang-Lin; Cai, Sui Xiong; Whittemore, Edward R.; Konkoy, Christopher S.; Espitia, Stephen A.; et al, Journal of Medicinal Chemistry, 1999, 42(15), 2993-3000

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  1 h, rt
Reference
CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives
Imamura, Shinichi; Nishikawa, Youichi; Ichikawa, Takashi; Hattori, Taeko; Matsushita, Yoshihiro; et al, Bioorganic & Medicinal Chemistry, 2004, 13(2), 397-416

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Acetic acid ,  Palladium Solvents: Methanol ;  4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Reference
Preparation of indolylcarboxamide derivatives as inhibitors of p38 kinase
, United States, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  1 h, rt
Reference
Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists
, Canada, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Acetic acid ,  Water ;  1 h, 1 bar, 60 °C
Reference
Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts
Proszenyak, Agnes; Agai, Bela; Hegedus, Laszlo; Faigl, Ferenc, Applied Catalysis, 2004, 269(1-2), 249-253

Synthetic Circuit 18

Reaction Conditions
Reference
A Practical Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines via a Wittig Reaction
Zhou, Zhang-Lin; Keana, John F. W., Journal of Organic Chemistry, 1999, 64(10), 3763-3766

Synthetic Circuit 19

Reaction Conditions
Reference
Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding
Herndon, Jeff L.; Ismaiel, Abd; Ingher, Stacy P.; Teitler, M.; Glennon, Richard A., Journal of Medicinal Chemistry, 1992, 35(26), 4903-10

Synthetic Circuit 20

Reaction Conditions
Reference
Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds
Shanklin, James R. Jr.; Johnson, Christopher P. III; Proakis, Anthony G.; Barrett, Richard J., Journal of Medicinal Chemistry, 1991, 34(10), 3011-22

4-(4-fluorophenyl)methylpiperidine hydrochloride Raw materials

4-(4-fluorophenyl)methylpiperidine hydrochloride Preparation Products

4-(4-fluorophenyl)methylpiperidine hydrochloride Related Literature

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Amadis Chemical Company Limited
(CAS:92822-03-2)4-(4-fluorophenyl)methylpiperidine hydrochloride
Purity:99%
Quantity:25g
Price ($):319.0